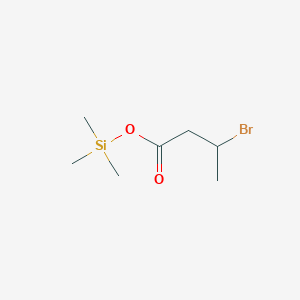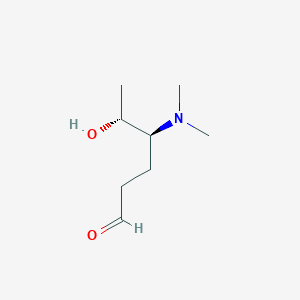
Trimethylsilyl 3-bromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-bromobutanoate is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid and is commonly used as a reagent in organic synthesis. This compound has various applications in the field of synthetic chemistry, especially in the preparation of esters, ketones, and aldehydes.
Wirkmechanismus
Trimethylsilyl 3-bromobutanoate is a reactive compound that can undergo various chemical reactions. It can react with alcohols to form esters, with amines to form amides, and with ketones and aldehydes to form enolates. The compound can also undergo hydrolysis, oxidation, and reduction reactions.
Biochemical and Physiological Effects:
Trimethylsilyl 3-bromobutanoate has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis and has no therapeutic or medicinal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Trimethylsilyl 3-bromobutanoate in lab experiments include its high reactivity, low toxicity, and ease of handling. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its sensitivity to moisture and air, which can cause it to decompose or react prematurely.
Zukünftige Richtungen
There are several future directions for research involving Trimethylsilyl 3-bromobutanoate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research is the investigation of the compound's reactivity with different types of substrates. Additionally, the use of Trimethylsilyl 3-bromobutanoate in the synthesis of new pharmaceuticals and agrochemicals is an area of potential future research.
Synthesemethoden
Trimethylsilyl 3-bromobutanoate can be synthesized by reacting 3-bromobutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield is typically high. The resulting product is a clear, colorless liquid that is highly reactive and can be stored at low temperatures.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-bromobutanoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters, ketones, and aldehydes. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
18301-67-2 |
|---|---|
Produktname |
Trimethylsilyl 3-bromobutanoate |
Molekularformel |
C7H15BrO2Si |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
trimethylsilyl 3-bromobutanoate |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)5-7(9)10-11(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
LBKUIBRAAQFCQC-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O[Si](C)(C)C)Br |
Kanonische SMILES |
CC(CC(=O)O[Si](C)(C)C)Br |
Synonyme |
3-Bromobutyric acid trimethylsilyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)









![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)


